molecular formula C11H7Cl3N2O2S B2367560 (2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate CAS No. 341967-59-7

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2367560
CAS No.: 341967-59-7
M. Wt: 337.6
InChI Key: QRXZLGZTRRMYIQ-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a thiazole ring, a chlorinated phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atoms.

    Hydrolysis: Formation of (2-chloro-1,3-thiazol-5-yl)methylamine and 3,4-dichlorophenol.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiazolidines depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate can be compared with other carbamate derivatives and thiazole-containing compounds:

    Similar Compounds:

    Uniqueness: The presence of both the thiazole ring and the dichlorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-6(3-9(8)13)16-11(17)18-5-7-4-15-10(14)19-7/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXZLGZTRRMYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC2=CN=C(S2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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